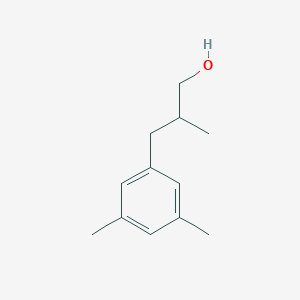
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, and a propanol chain with a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol typically involves the alkylation of 3,5-dimethylphenyl derivatives. One common method includes the reaction of 3,5-dimethylphenyl magnesium bromide with 2-methylpropanal, followed by hydrolysis to yield the desired alcohol. The reaction is usually carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized to ensure high yield and purity, often employing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) for halogenation, Williamson ether synthesis for ether formation.
Major Products:
Oxidation: 3-(3,5-Dimethylphenyl)-2-methylpropanone, 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid.
Reduction: 3-(3,5-Dimethylphenyl)-2-methylpropane.
Substitution: 3-(3,5-Dimethylphenyl)-2-methylpropyl chloride, 3-(3,5-Dimethylphenyl)-2-methylpropyl ether.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.
Comparison with Similar Compounds
3,5-Dimethylphenol: Shares the dimethylphenyl group but lacks the propanol chain.
2-Methylpropan-1-ol: Similar in having the propanol chain but lacks the dimethylphenyl group.
3-(3,5-Dimethylphenyl)-1-propanol: Similar structure but with the hydroxyl group at a different position.
Uniqueness: 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3 |
InChI Key |
MDNWUVDGTFUATD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


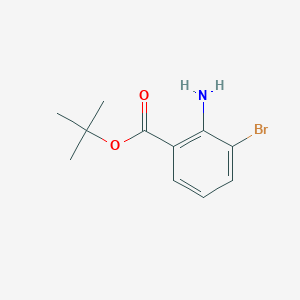
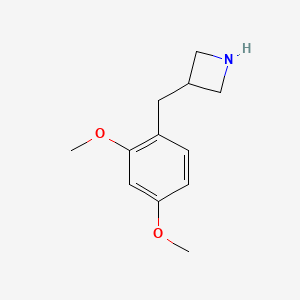
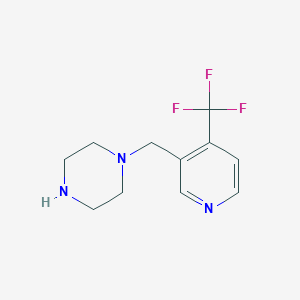
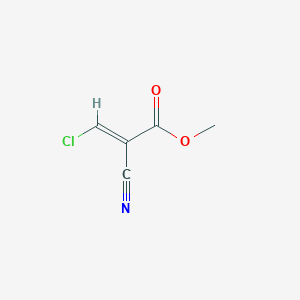
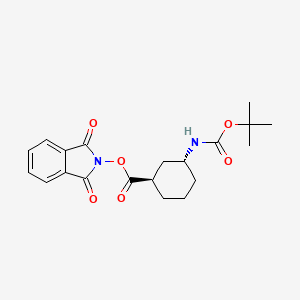
![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)
![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
amine](/img/structure/B13578477.png)
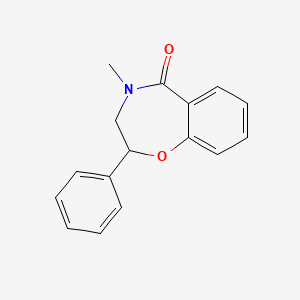
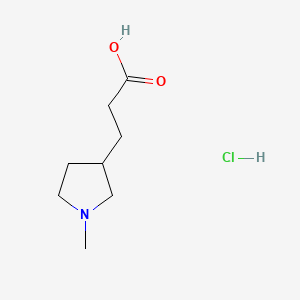
![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)
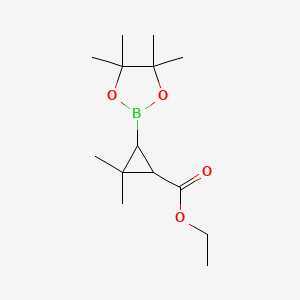
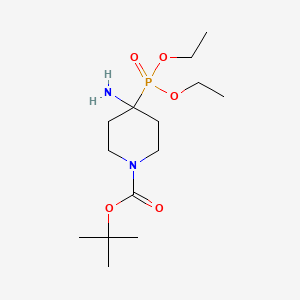
![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)
